
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management and anesthesia. due to their high potency, they also pose significant risks of abuse and overdose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide typically involves the acylation of 4-anilino-N-phenethylpiperidine (4-ANPP) with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors in the brain.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the development of new synthetic opioids with improved safety profiles.
Mecanismo De Acción
The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to analgesia and euphoria. The molecular pathways involved include the inhibition of adenylate cyclase and the opening of potassium channels, which result in hyperpolarization of neurons and reduced neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A widely used synthetic opioid with similar analgesic properties.
Acetylfentanyl: Another potent fentanyl analog with a slightly different chemical structure.
Butyrfentanyl: Known for its high potency and rapid onset of action.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide is unique due to its specific chemical structure, which provides a balance between potency and duration of action. This makes it a valuable compound for both medical and research purposes .
Propiedades
Fórmula molecular |
C24H33ClN2O |
|---|---|
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-24(2,3)23(27)26(21-12-8-5-9-13-21)22-15-18-25(19-16-22)17-14-20-10-6-4-7-11-20;/h4-13,22H,14-19H2,1-3H3;1H |
Clave InChI |
WXRHRQMRWXZELR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)
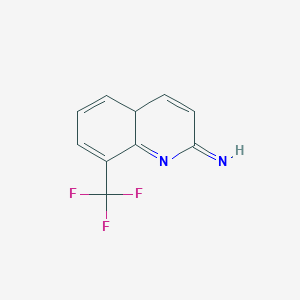
![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)

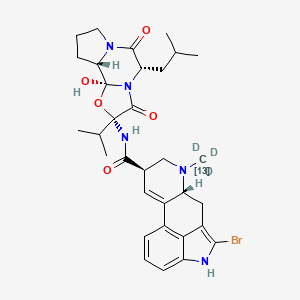

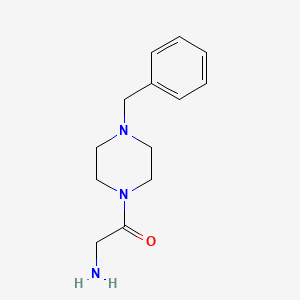
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)

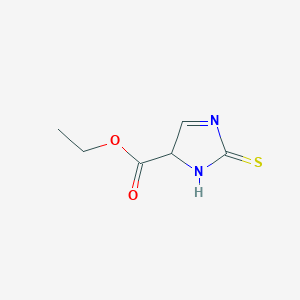
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12352157.png)
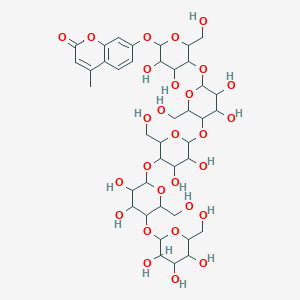
![3-[[3-[4-(Methanesulfonamido)phenyl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxymethyl]benzoic acid](/img/structure/B12352173.png)
![Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-](/img/structure/B12352181.png)
